1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
This compound features a piperidine scaffold substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group and at the 1-position with a 5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl moiety. The thiophene and oxazole rings contribute to π-electron-rich systems, while the triazole group provides hydrogen-bonding capabilities. Such structural features are common in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(12-10-13(22-18-12)14-2-1-9-23-14)19-7-3-11(4-8-19)20-16-5-6-17-20/h1-2,5-6,9-11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVAUHAXUUDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(Thiophen-2-ylacetyl)-4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)Piperidine
- Structure : Replaces the oxazole and triazole with an oxadiazole and acetyl-thiophene group.
- The acetyl-thiophene moiety lacks the triazole’s hydrogen-bonding capacity, which may reduce interactions with polar residues in enzymes .
- Applications : Oxadiazoles are often used in antimicrobial agents, suggesting this analog may prioritize stability over receptor specificity compared to the target compound.
1-{2-[5-(Thiophen-2-yl)-1,2-Oxazol-3-yl]Acetyl}Piperidine-4-Carboxamide (BJ02350)
- Structure : Features a carboxamide substituent instead of the triazole.
- Key Differences: The carboxamide group introduces additional hydrogen-bond donors, which could enhance solubility but reduce blood-brain barrier penetration. The acetyl linker may increase conformational flexibility compared to the direct carbonyl linkage in the target compound .
- Applications : Carboxamides are common in kinase inhibitors; this analog might exhibit broader enzyme inhibition but lower selectivity.
1-(Pyridin-3-yl)-4-[5-(Thiophen-2-yl)-1,2-Oxazole-3-Carbonyl]Piperazin-2-one (BJ02363)
- Structure : Replaces piperidine with a piperazin-2-one core and adds a pyridyl group.
- The pyridyl group enhances basicity, which could affect pharmacokinetics (e.g., plasma protein binding) compared to the triazole-containing target compound .
- Applications : Piperazine derivatives are prevalent in antipsychotic drugs, suggesting divergent therapeutic applications.
5-{1-[(3-Methylphenyl)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-one
- Structure : Substitutes the triazole with a triazolone and adds a phenyl group.
- The phenyl substituent may enhance hydrophobic interactions in non-polar binding pockets .
- Applications : Triazolones are explored for antifungal activity, indicating this analog may prioritize stability over target specificity.
Structural and Functional Analysis
Electronic and Steric Effects
- Oxazole vs. Oxadiazole : Oxazole’s electron-rich nature favors π-π stacking, while oxadiazole’s electron deficiency may enhance dipole interactions.
- Triazole vs. Carboxamide : The triazole’s aromaticity and hydrogen-bond acceptor capacity make it superior for targeting ATP-binding sites (e.g., kinases) compared to carboxamides .
Q & A
Basic: What synthetic routes are commonly employed to synthesize this compound?
The synthesis typically involves multi-step organic reactions. For example, the oxazole and triazole moieties are constructed separately and then coupled to the piperidine core. A general approach includes:
- Step 1: Synthesis of the 5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl fragment via cyclization of thiophene-containing precursors with nitrile oxides .
- Step 2: Functionalization of the piperidine ring at the 4-position with a 2H-1,2,3-triazol-2-yl group using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3: Coupling the oxazole-carbonyl moiety to the piperidine via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Reaction optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF).
Advanced: How can reaction conditions be optimized for the cyclization step in oxazole synthesis?
Critical parameters include:
- Temperature: Controlled heating (80–120°C) to avoid side reactions like over-oxidation of thiophene .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing transition states .
- Monitoring: Real-time tracking via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Basic: What spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.5 ppm) and carbonyl carbon signals (~170 ppm) .
- IR Spectroscopy: Identifies key functional groups (C=O stretch ~1650 cm⁻¹, C=N in triazole ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₁₄N₄O₂S) .
- Elemental Analysis: Confirms stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
Advanced: How does thione-thiol tautomerism affect spectroscopic characterization in triazole derivatives?
Thione-thiol equilibria in the triazole ring lead to dynamic NMR shifts and split IR peaks. For example:
- ¹H NMR: Broadened or duplicated signals for NH/SH protons due to tautomeric exchange .
- IR: Dual absorption bands for C=S (1250–1050 cm⁻¹) and S-H (2550–2600 cm⁻¹) in thiol forms .
Computational methods (DFT) predict dominant tautomers, which can be cross-validated with experimental spectra .
Basic: What computational tools predict the biological activity of this compound?
- PASS Online: Predicts antimicrobial or anticancer potential based on structural motifs (e.g., triazole-thiophene hybrids show >70% probability for kinase inhibition) .
- Molecular Docking: Screens against target proteins (e.g., CYP450 enzymes) using AutoDock Vina to assess binding affinity .
- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .
Advanced: How should researchers address discrepancies between predicted and observed bioactivities?
- Dose-Response Analysis: Validate computational predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .
- Metabolite Screening: Use LC-MS to identify degradation products that may alter activity .
- Structural Modifications: Introduce substituents (e.g., electron-withdrawing groups on the triazole) to enhance target selectivity and reconcile SAR data .
Basic: How is compound purity assessed during synthesis?
- Chromatography: TLC (Rf comparison) and HPLC (≥95% peak area) ensure intermediate purity .
- Melting Point: Sharp melting range (±2°C) indicates crystallinity and homogeneity .
- Elemental Analysis: Confirms absence of residual solvents or byproducts .
Advanced: What are key considerations for SAR studies on this compound?
- Bioisosteric Replacement: Substitute thiophene with furan or pyridine to modulate electronic effects .
- Steric Effects: Vary substituents on the piperidine ring to assess impact on receptor binding .
- Pharmacophore Mapping: Identify critical moieties (e.g., triazole’s hydrogen-bonding capacity) using MOE or Schrödinger software .
- In Vivo Validation: Compare in silico predictions with pharmacokinetic profiles in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
